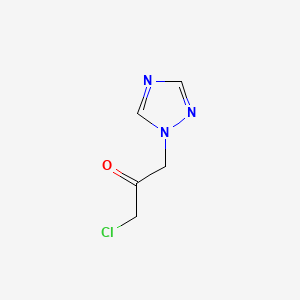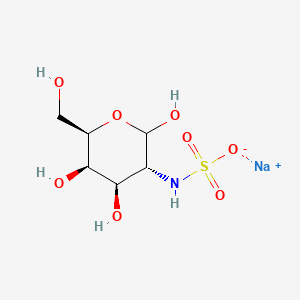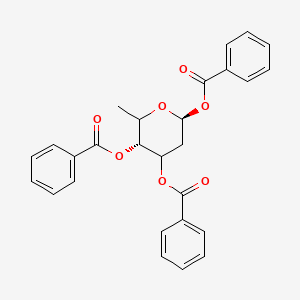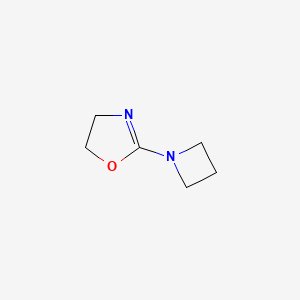
1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,4-Triazole derivatives, including 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one, are important nitrogen-rich heterocycles in synthesis chemistry . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves several strategies . For instance, novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones have been synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The crystal structures of some derivatives have been further identified using single-crystal X-ray diffraction .Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to interact with different targets due to their ability to form hydrogen bonds, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Safety and Hazards
properties
IUPAC Name |
1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-1-5(10)2-9-4-7-3-8-9/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDBTSHVVOOESJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)



![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)



